Ethanaminium, 2-[ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]-N,N,N-trimethyl-, acetate
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Overview
Description
Ethanaminium, 2-[ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]-N,N,N-trimethyl-, acetate is a complex organic compound known for its unique structure and properties. This compound features a thiadiazole ring, an azo group, and an ethylamino group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanaminium, 2-[ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]-N,N,N-trimethyl-, acetate typically involves multiple steps:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,2,4-thiadiazole ring.
Azo Coupling Reaction: The thiadiazole ring is then coupled with a diazonium salt derived from aniline derivatives to form the azo compound.
Quaternization: The final step involves the quaternization of the amino group with ethyl iodide and subsequent reaction with acetic acid to form the acetate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Oxidized derivatives of the azo and thiadiazole rings.
Reduction: Corresponding amines from the reduction of the azo group.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Ethanaminium, 2-[ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]-N,N,N-trimethyl-, acetate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying azo and thiadiazole chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, oxidative stress responses, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ethanaminium, 2-[ethyl[3-methyl-4-[2-(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]phenyl]amino]-N,N,N-trimethyl-, sulfate
- Ethanaminium, 2-[ethyl[3-methyl-4-[2-(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]phenyl]amino]-N,N,N-trimethyl-, phosphate
Uniqueness
- Structural Features : The presence of the acetate group and the specific arrangement of functional groups make it unique.
- Reactivity : Its reactivity profile differs from similar compounds due to the specific electronic and steric effects of its substituents.
This detailed article provides a comprehensive overview of Ethanaminium, 2-[ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]-N,N,N-trimethyl-, acetate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
85283-75-6 |
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Molecular Formula |
C24H32N6O2S |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;acetate |
InChI |
InChI=1S/C22H29N6S.C2H4O2/c1-6-27(14-15-28(3,4)5)19-12-13-20(17(2)16-19)24-25-22-23-21(26-29-22)18-10-8-7-9-11-18;1-2(3)4/h7-13,16H,6,14-15H2,1-5H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
WBUGQSGOTQQYPI-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC[N+](C)(C)C)C1=CC(=C(C=C1)N=NC2=NC(=NS2)C3=CC=CC=C3)C.CC(=O)[O-] |
Origin of Product |
United States |
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